1-(3-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(3-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzoyl group, a pyridinyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Fluorobenzoyl Intermediate:
Piperidine Derivatization: The piperidine ring is functionalized to introduce the carboxamide group.
Coupling Reaction: The fluorobenzoyl intermediate is coupled with the piperidine derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-(3-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-FLUOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-CHLOROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a chlorine atom instead of fluorine.
1-(3-METHOXYBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE: Contains a methoxy group instead of fluorine.
1-(3-NITROBENZOYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE: Features a nitro group in place of the fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity, biological activity, and overall properties compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-pyridin-4-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-3-1-2-14(12-15)18(24)22-10-6-13(7-11-22)17(23)21-16-4-8-20-9-5-16/h1-5,8-9,12-13H,6-7,10-11H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYERTLQJMNYPHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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